molecular formula C23H22N2O3 B6580045 2-[(2-methoxyphenoxy)methyl]-1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole CAS No. 880622-57-1

2-[(2-methoxyphenoxy)methyl]-1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole

Cat. No.: B6580045
CAS No.: 880622-57-1
M. Wt: 374.4 g/mol
InChI Key: CLTTZJPTXRECET-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenoxy)methyl]-1-[(2-Methoxyphenyl)methyl]-1H-1,3-benzodiazole is a benzimidazole derivative characterized by two distinct substituents: a (2-methoxyphenoxy)methyl group at position 2 and a (2-methoxyphenyl)methyl group at position 1 of the benzimidazole core.

Properties

IUPAC Name

2-[(2-methoxyphenoxy)methyl]-1-[(2-methoxyphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-26-20-12-6-3-9-17(20)15-25-19-11-5-4-10-18(19)24-23(25)16-28-22-14-8-7-13-21(22)27-2/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTTZJPTXRECET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with benzimidazole derivatives featuring variations in substituent type, position, and functional groups (Table 1).

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

Compound Name Substituent R1 (Position 1) Substituent R2 (Position 2) Key Functional Differences Reported Properties/Activities Reference ID
2-[(2-Methoxyphenoxy)methyl]-1-[(2-Methoxyphenyl)methyl]-1H-1,3-benzodiazole (2-Methoxyphenyl)methyl (2-Methoxyphenoxy)methyl Dual 2-methoxy groups on both aryl moieties N/A (inferred high lipophilicity) N/A
2-[(4-Methoxyphenoxy)methyl]-1-[(3-Methylphenyl)methyl]-1H-1,3-benzodiazole (3-Methylphenyl)methyl (4-Methoxyphenoxy)methyl 4-Methoxy vs. 2-methoxy; methyl vs. methoxy Screening compound (biological assays)
2-[(2-Chlorophenoxy)methyl]-1H-benzimidazole H (2-Chlorophenoxy)methyl Chloro (electron-withdrawing) vs. methoxy Higher reactivity in electrophilic substitution
2-[(2-Methylphenoxy)methyl]-1H-benzimidazole H (2-Methylphenoxy)methyl Methyl (electron-donating) vs. methoxy Melting point: 182°C; pKa: ~11.39
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Acetamide-linked triazole-thiazole Phenoxymethyl-triazole-thiazole Complex acetamide side chain Docking studies with acarbose (α-glucosidase inhibition)

Substituent Position and Electronic Effects

  • Methoxy vs. Methyl/Chloro Groups: The target compound’s 2-methoxy groups enhance electron density via resonance donation, contrasting with electron-withdrawing chloro substituents in 2-[(2-chlorophenoxy)methyl]-1H-benzimidazole . Positional Isomerism: The 4-methoxy isomer (ChemDiv 5786-0794) may exhibit distinct binding interactions compared to the 2-methoxy configuration due to steric and electronic differences .

Functional Group Impact on Bioactivity

  • Triazole-Thiazole Acetamide Derivatives : Compounds like 9c () demonstrate α-glucosidase inhibitory activity via docking with acarbose, attributed to their extended side chains forming hydrogen bonds . The target compound lacks this moiety, suggesting divergent biological targets.
  • Sulfinyl and Sulfonyl Derivatives : and highlight sulfinyl/sulfonyl-containing benzimidazoles (e.g., proton pump inhibitors), where the sulfinyl group enhances acidity and target binding . The absence of such groups in the target compound limits direct functional analogy.

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